2,4,5-Triamino-6-hydroxypyrimidine-13C2 Sulfate Salt
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Overview
Description
2,4,5-Triamino-6-hydroxypyrimidine-13C2 Sulfate Salt is a labeled biochemical compound used primarily in research. It is known for its applications in proteomics and synthetic organic chemistry. The compound has a molecular formula of C213C2H9N5O5S and a molecular weight of 241.2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Triamino-6-hydroxypyrimidine-13C2 Sulfate Salt involves several steps. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with a sulfate source under controlled pH conditions. The reaction mixture is adjusted to a pH of 3-4 using hydrochloric acid, followed by filtration. The filtrate is then treated with sulfuric acid to adjust the pH to 1-2, leading to the crystallization of the product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield. The final product is often purified by converting it into a dihydrochloride salt and then re-converting it to the sulfate salt .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Triamino-6-hydroxypyrimidine-13C2 Sulfate Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in synthetic organic chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
2,4,5-Triamino-6-hydroxypyrimidine-13C2 Sulfate Salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Serves as a precursor in the synthesis of antiviral and antifolate drugs.
Industry: Utilized in the production of labeled compounds for research and development .
Mechanism of Action
The mechanism of action of 2,4,5-Triamino-6-hydroxypyrimidine-13C2 Sulfate Salt involves its interaction with specific molecular targets. It acts as an intermediate in the synthesis of guanines and other purine derivatives, which exhibit antiviral activities. The compound’s effects are mediated through its incorporation into nucleic acids, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Triamino-6-hydroxypyrimidine sulfate
- 4-Hydroxy-2,5,6-triaminopyrimidine sulfate salt
- 2,5,6-Triamino-4-pyrimidol sulfate salt
Uniqueness
2,4,5-Triamino-6-hydroxypyrimidine-13C2 Sulfate Salt is unique due to its labeled carbon atoms (13C2), which make it particularly useful in isotopic labeling studies. This feature allows researchers to trace the compound’s metabolic pathways and interactions more accurately compared to its unlabeled counterparts .
Properties
Molecular Formula |
C4H9N5O5S |
---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
sulfuric acid;2,4,5-triamino-(4,5-13C2)1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H7N5O.H2O4S/c5-1-2(6)8-4(7)9-3(1)10;1-5(2,3)4/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4)/i1+1,2+1; |
InChI Key |
RSKNEEODWFLVFF-AWQJXPNKSA-N |
Isomeric SMILES |
C1(=O)[13C](=[13C](N=C(N1)N)N)N.OS(=O)(=O)O |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
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